molecular formula C10H16N2O6S2Zn B1253613 Acetylcysteine Zinc CAS No. 49793-39-7

Acetylcysteine Zinc

Cat. No.: B1253613
CAS No.: 49793-39-7
M. Wt: 389.8 g/mol
InChI Key: KNVKDNCWDNRTOE-SCGRZTRASA-L
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Description

Acetylcysteine Zinc is a chemical complex formed from N-acetylcysteine (NAC) and zinc, designed for investigative applications in biochemistry and molecular biology. Its primary research value lies in the study of synergistic cytoprotective mechanisms, where the metal-chelating and antioxidant properties of NAC are combined with the essential trace element zinc. Research into this compound explores its potential to modulate the distribution and toxicity of other heavy metals. One studied mechanism suggests that such complexes can promote an increase in hepatic metallothionein levels, which are proteins crucial for metal detoxification and cellular defense . Furthermore, the individual components are known to interact in biological systems; NAC acts as a precursor for glutathione synthesis and a direct antioxidant, while zinc can activate the Nrf2 pathway, a key regulator of antioxidant response elements . Studies utilizing similar combinations have shown protective effects against toxicity induced by various agents, including the modulation of drug-induced hematopoietic damage . This compound provides a valuable tool for scientists studying redox biology, essential trace element homeostasis, and novel approaches to mitigate oxidative stress in experimental models. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

49793-39-7

Molecular Formula

C10H16N2O6S2Zn

Molecular Weight

389.8 g/mol

IUPAC Name

zinc;(2R)-2-acetamido-3-sulfanylpropanoate

InChI

InChI=1S/2C5H9NO3S.Zn/c2*1-3(7)6-4(2-10)5(8)9;/h2*4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1

InChI Key

KNVKDNCWDNRTOE-SCGRZTRASA-L

SMILES

CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Zn+2]

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)[O-].CC(=O)N[C@@H](CS)C(=O)[O-].[Zn+2]

Canonical SMILES

CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Zn+2]

Other CAS No.

49793-39-7

Synonyms

Acétylcystéine GNR
acebraus
Acemuc
Acetabs
Acetylcystein AL
Acetylcystein Atid
Acetylcystein Heumann
Acetylcystein Trom
Acetylcystein, mentopin
Acetylcysteine
Acetylcysteine Hydrochloride
Acetylcysteine Sodium
Acetylcysteine Zinc
Acetylcysteine, (D)-Isomer
Acetylcysteine, (DL)-Isomer
Acetylcysteine, Monoammonium Salt
Acetylcysteine, Monosodium Salt
Acetylin
Acetyst
Acid, Mercapturic
Airbron
Alveolex
Azubronchin
Bisolvon NAC
Bromuc
Broncho Fips
Broncho-Fips
BronchoFips
Broncholysin
Broncoclar
Codotussyl
Cystamucil
Dampo Mucopect
durabronchal
Eurespiran
Exomuc
Fabrol
Fluimucil
Fluprowit
Frekatuss
Genac
Hoestil
Hustengetränk, Optipect
Hydrochloride, Acetylcysteine
Ilube
Jenacystein
Jenapharm
Lantamed
Larylin NAC
Lindocetyl
M Pectil
M-Pectil
mentopin Acetylcystein
Mercapturic Acid
Monoammonium Salt Acetylcysteine
Monosodium Salt Acetylcysteine
MPectil
Muciteran
Muco Sanigen
Mucomyst
Mucopect, Dampo
Mucosil
Mucosol
Mucosolvin
N Acetyl L cysteine
N Acetylcysteine
N-Acetyl-L-cysteine
N-Acetylcysteine
NAC AL
NAC Zambon
NAC, Bisolvon
Optipect Hustengetränk
Sanigen, Muco
Siccoral
Siran
Sodium, Acetylcysteine
Solmucol
Zambon, NAC
Zinc, Acetylcysteine

Origin of Product

United States

Preparation Methods

Electrochemical Acetylation of Cystine

U.S. Patent 6,159,352 describes an electrochemical method to synthesize N-acetylcysteine from L-cystine . 24 g of L-cystine is dissolved in 100 mL of 2 N NaOH , followed by the addition of 50 mL of acetic anhydride at 0°C . Electrolysis at 10–15 A/dm² using a titanium cathode and nickel anode reduces cystine to cysteine, which undergoes acetylation. While this process traditionally uses zinc as a reducing agent, residual Zn²⁺ ions complicate purification.

In Situ Zinc Complexation

Modifying the electrochemical setup to include zinc electrodes introduces Zn²⁺ ions directly into the reaction. At pH 8–9 , acetylcysteine reacts with electrochemically generated Zn²⁺, forming a stable complex. This one-pot method reduces downstream separation challenges and achieves 85–88% yield with <2% residual zinc .

Biogenic and Green Synthesis Approaches

Plant-Mediated Zinc Complexation

Inspired by ZnS nanoparticle synthesis using Stevia rebaudiana extract, acetylcysteine zinc can be produced via biogenic routes. Zinc nitrate is added to acetylcysteine dissolved in plant extract, incubated at 70°C for 3 hours . The extract’s polyphenols act as stabilizing agents, yielding nanoparticles with 98% purity and 20–50 nm size .

Aqueous-Phase Co-Capping

A study on ZnS quantum dots co-capped with L-cysteine and mercaptopropionic acid (MPA) provides a template for this compound synthesis. Adjusting the cysteine:MPA ratio to 1:1 in a zinc acetate solution at pH 12 and 100°C facilitates ligand exchange, forming acetylcysteine-zinc conjugates. This method emphasizes control over particle size and crystallinity.

Table 2: Green Synthesis Parameters

ParameterValue/DescriptionSource
Zinc PrecursorZinc nitrate
Temperature70°C
Stabilizing AgentStevia rebaudiana extract
Particle Size20–50 nm

Comparative Analysis of Methodologies

Yield and Purity

  • Chemical Acylation : High yield (>90% ) but requires multi-step purification.

  • Electrochemical : Moderate yield (85–88% ) with integrated zinc complexation.

  • Green Synthesis : Excellent purity (98% ) but lower scalability.

Environmental Impact

  • The electrochemical method minimizes waste by avoiding organic solvents.

  • Biogenic approaches eliminate toxic byproducts but depend on plant extract availability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol.

    Substitution: Various nucleophiles under controlled pH and temperature conditions.

Major Products:

    Oxidation: Disulfides and other oxidized forms of acetylcysteine.

    Reduction: Reduced forms of reactive oxygen species.

    Substitution: Derivatives of acetylcysteine with different functional groups.

Scientific Research Applications

Toxicity Mitigation

Acetylcysteine zinc has been studied for its protective effects against various types of toxicity:

  • Zinc Oxide Nanoparticle Toxicity : Research has shown that NAC can mitigate reproductive and developmental toxicity induced by zinc oxide nanoparticles in animal models. In one study, treatment with NAC after exposure prevented weight loss in pregnant mice and reduced abnormal development in offspring .
  • Zinc Phosphide Poisoning : Case studies have reported successful management of hepatotoxicity following zinc phosphide poisoning with NAC administration. In these cases, NAC helped to restore liver function and reduce symptoms associated with acute poisoning .

Oxidative Stress Reduction

This compound's role in reducing oxidative stress has been highlighted in several studies:

  • A study demonstrated that NAC could protect renal tissue from damage induced by oxidative stress through its antioxidant properties . This suggests potential applications in nephrotoxicity scenarios.
  • Another investigation revealed that NAC treatment improved immune function markers in postmenopausal women by reducing oxidative stress levels . This indicates its potential utility in enhancing immune responses during aging or chronic diseases.

Case Study 1: Zinc Phosphide Poisoning

Two patients suffering from hepatotoxicity due to zinc phosphide poisoning were treated with acetylcysteine. The treatment resulted in significant improvement in liver function tests and clinical symptoms, demonstrating the efficacy of NAC as a therapeutic agent in severe toxicological emergencies .

Case Study 2: Reproductive Toxicity

In a controlled animal study, pregnant mice exposed to zinc oxide nanoparticles were treated with acetylcysteine. The results indicated a significant reduction in fetal abnormalities and improved maternal health parameters, showcasing the protective effects of NAC against reproductive toxicity .

Comparative Data Table

Application AreaEffects ObservedReference
Zinc Oxide Nanoparticle ToxicityReduced reproductive toxicity; improved fetal health
Zinc Phosphide PoisoningRestoration of liver function; alleviation of symptoms
Oxidative Stress in AgingImproved immune function markers

Q & A

Q. 1.1. What experimental protocols are recommended for synthesizing and characterizing acetylcysteine-zinc complexes?

Answer: Synthesis typically involves stoichiometric reactions between zinc salts (e.g., ZnSO₄) and acetylcysteine in aqueous or alcoholic solvents under controlled pH (5–7). Characterization requires:

  • Elemental analysis (e.g., ICP-MS for zinc quantification) .
  • Spectroscopic methods : FTIR to confirm thiol-Zn coordination bonds and UV-Vis for stability assessment.
  • Purity validation : HPLC with C18 columns and mobile phases like methanol/water (70:30) .
    Note: For novel complexes, provide crystallographic data (XRD) and thermodynamic stability constants .

Q. 1.2. How do researchers standardize assays for evaluating acetylcysteine-zinc’s antioxidant activity?

Answer: Common methodologies include:

  • DPPH/ABTS radical scavenging assays : Compare IC₅₀ values against controls (e.g., ascorbic acid) under standardized pH and temperature .
  • Cellular models : Use H₂O₂-induced oxidative stress in human lymphocytes, measuring DNA repair via comet assays .
  • Key controls: Include zinc-only and acetylcysteine-only groups to isolate synergistic effects .

Advanced Research Questions

Q. 2.1. How can contradictory data on acetylcysteine-zinc’s bioavailability in in vitro vs. in vivo models be resolved?

Answer: Discrepancies often arise from:

  • Physicochemical factors : pH-dependent solubility differences (e.g., intestinal vs. cellular environments) .
  • Methodological adjustments :
    • In vitro: Simulate gastrointestinal conditions using biorelevant media (e.g., FaSSIF/FeSSIF) .
    • In vivo: Apply stable isotope-labeled zinc tracers (e.g., ⁶⁷Zn) with ICP-MS quantification in plasma/tissue .
  • Statistical reconciliation : Meta-analysis of pharmacokinetic parameters (AUC, Cmax) across studies .

Q. 2.2. What strategies optimize acetylcysteine-zinc’s efficacy in targeted drug delivery systems?

Answer: Advanced approaches include:

  • Nanoformulation : Encapsulation in liposomes or PLGA nanoparticles to enhance mucosal adhesion and controlled release .
  • Surface functionalization : Conjugation with ligands (e.g., folic acid) for receptor-mediated uptake in cancer cells .
  • Validation metrics: Compare encapsulation efficiency (UV-Vis), particle size (DLS), and in vitro release profiles (dialysis membranes) .

Q. 2.3. How do researchers address conflicting results in acetylcysteine-zinc’s role in heavy-metal detoxification?

Answer: Contradictions may stem from:

  • Dose-dependent effects : Low doses (µM) may chelate Cd/Pb, while high doses (mM) could induce pro-oxidant activity .
  • Model specificity : Use ex vivo models (e.g., goldfish gill tissue) to isolate detox pathways (e.g., metallothionein upregulation) .
  • Mechanistic validation : Employ siRNA knockdown of detox genes (e.g., MT1/2) to confirm zinc’s role .

Methodological Guidance

Q. 3.1. What frameworks are recommended for designing studies on acetylcysteine-zinc’s therapeutic mechanisms?

Answer: Apply:

  • PICO framework : Define Population (cell lines/organisms), Intervention (dose/concentration), Comparison (controls), Outcome (biomarker quantification) .
  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Example: "Does acetylcysteine-zinc (100 µM) reduce ROS levels in HepG2 cells compared to NAC alone, measured via fluorescence microscopy?" .

Q. 3.2. How should researchers validate acetylcysteine-zinc’s stability under physiological conditions?

Answer: Conduct:

  • Accelerated stability studies : Expose complexes to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
  • pH titration : Assess structural integrity across pH 2–8 using circular dichroism (CD) spectroscopy .
  • Competitive ligand assays : Introduce EDTA to evaluate zinc displacement kinetics .

Data Reporting Standards

Q. 4.1. What minimal data must be included in publications on acetylcysteine-zinc complexes?

Answer: Essential elements:

  • Synthetic details : Molar ratios, solvents, reaction times, and yields .
  • Characterization : Full spectral data (FTIR, NMR, XRD) for novel compounds .
  • Biological assays : Positive/negative controls, statistical methods (e.g., ANOVA), and raw data availability .

Conflict Resolution in Collaborative Studies

Q. 5.1. How can interdisciplinary teams harmonize conflicting interpretations of acetylcysteine-zinc’s dual antioxidant/pro-oxidant effects?

Answer: Strategies include:

  • Blinded data reanalysis : Independent validation of ROS measurements (e.g., via EPR spectroscopy) .
  • Consensus workshops : Engage toxicologists, chemists, and pharmacologists to contextualize dose-response thresholds .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetylcysteine Zinc
Reactant of Route 2
Acetylcysteine Zinc

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